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molecular formula C5H8N4O2 B3347182 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- CAS No. 128564-63-6

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Cat. No. B3347182
M. Wt: 156.14 g/mol
InChI Key: IAJHVTSGFRHQMT-UHFFFAOYSA-N
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Patent
US07256304B2

Procedure details

In a flask having an inner volume of 25 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.94 g (6 mmol) of 3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile synthesized by the same method as in Example 5 and 6 ml of n-butyl alcohol, and the mixture was reacted at 110° C. for 3 hours, and further at 5 to 10° C. for 1 hour. After completion of the reaction, the reaction mixture was filtered, and the filtrate was dried under reduced pressure to give 0.61 g (isolation yield: 64%) of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole as reddish orange crystal.
Name
3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][N:5]=[CH:6][C:7](=[N:10][OH:11])[C:8]#[N:9]>C(O)CCC>[NH2:9][C:8]1[N:4]([CH2:3][CH2:2][OH:1])[N:5]=[CH:6][C:7]=1[N:10]=[O:11]

Inputs

Step One
Name
3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile
Quantity
0.94 g
Type
reactant
Smiles
OCCNN=CC(C#N)=NO
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 25 ml and equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 110° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=NN1CCO)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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